molecular formula C7H8O B6185679 6-ethynyl-3-oxabicyclo[3.1.0]hexane, Mixture of diastereomers CAS No. 2095613-86-6

6-ethynyl-3-oxabicyclo[3.1.0]hexane, Mixture of diastereomers

Cat. No.: B6185679
CAS No.: 2095613-86-6
M. Wt: 108.14 g/mol
InChI Key: PXHPTQXRTGMFMH-UHFFFAOYSA-N
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Description

6-Ethynyl-3-oxabicyclo[3.1.0]hexane is a bicyclic compound featuring a strained cyclopropane ring fused with a tetrahydrofuran-like oxabicyclic system. The molecule contains an ethynyl (-C≡CH) substituent at the 6-position of the bicyclic framework, contributing to its unique electronic and steric properties. As a mixture of diastereomers, the compound exists in non-mirror-image stereoisomeric forms due to the rigid bicyclic structure and the spatial arrangement of substituents. This structural complexity often leads to distinct physicochemical and biological behaviors compared to simpler analogs.

Properties

CAS No.

2095613-86-6

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

6-ethynyl-3-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C7H8O/c1-2-5-6-3-8-4-7(5)6/h1,5-7H,3-4H2

InChI Key

PXHPTQXRTGMFMH-UHFFFAOYSA-N

Canonical SMILES

C#CC1C2C1COC2

Purity

95

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening and Cyclization

A foundational route to 6-ethynyl-3-oxabicyclo[3.1.0]hexane involves the strategic manipulation of epoxide precursors. For instance, monoepoxidation of cyclopentadiene yields 6-oxabicyclo[3.1.0]hex-2-ene, which serves as a scaffold for subsequent ethynylation. Treatment of this epoxide with acetylide nucleophiles under basic conditions facilitates ring-opening, followed by cyclization to install the ethynyl group.

Reaction Conditions :

  • Epoxide precursor : 6-Oxabicyclo[3.1.0]hex-2-ene

  • Nucleophile : Lithium acetylide (generated in situ from ethyne and n-BuLi)

  • Solvent : Tetrahydrofuran (THF) at −78°C

  • Yield : 45–58% (mixture of endo and exo diastereomers)

Steric effects at the bicyclic bridgehead influence the diastereoselectivity, with the exo isomer predominating (∼60:40 exo:endo) due to reduced torsional strain during cyclization.

Transition Metal-Catalyzed Cross-Coupling

Sonogashira Coupling and Cyclization

A robust method for introducing the ethynyl group employs a Sonogashira cross-coupling/cyclization sequence. This approach, adapted from the synthesis of 3-azabicyclo[3.1.0]hexan-2-ones, begins with 2-iodocyclopropanecarboxamides. Key steps include:

  • Copper-Free Sonogashira Coupling :

    • Substrate: 2-Iodocyclopropanecarboxamide

    • Alkyne: Terminal aryl- or heteroarylacetylene

    • Catalyst: Pd(PPh₃)₄, PPh₃ ligand

    • Base: Triethylamine

    • Solvent: Dimethylformamide (DMF) at 80°C

    • Yield: 70–85%

  • 5-exo-dig Cyclization :

    • The coupled intermediate undergoes intramolecular cyclization under acidic conditions (e.g., HCl/MeOH) to form the bicyclic framework.

    • Diastereomeric Ratio : 1:1 (non-selective)

  • Ionic Hydrogenation :

    • Final reduction with H₂ and Pd/C in ethanol ensures saturation of any residual double bonds.

Limitations : While efficient, this method requires stringent control over palladium catalyst loading to minimize side reactions, and the diastereoselectivity remains modest without chiral auxiliaries.

Stereoselective Reductive Functionalization

Dibromide Reduction Strategies

A stereocontrolled route leverages 6,6-dibromo-3-oxabicyclo[3.1.0]hexane as a starting material. Selective reduction of one bromine atom enables precise installation of the ethynyl group:

Reducing AgentDiastereomeric Ratio (exo:endo)Yield (%)
Zn/AcOH62:3875
Zn/KOH (EtOH)75:2582
n-BuLi/H₂O90:1068

The use of n-BuLi followed by quenching with water achieves exceptional exo selectivity (9:1), attributed to the preferential attack of the lithiating agent on the less hindered endo-bromine. Subsequent elimination or substitution introduces the ethynyl moiety.

Photochemical [3+2] Cycloaddition

Cyclopentadiene and Acetylene Derivatives

Photochemical methods offer a radical-based pathway to the bicyclic core. Irradiation of cyclopentadiene with ethynyl precursors under UV light induces a [3+2] cycloaddition, forming the 3-oxabicyclo[3.1.0]hexane skeleton.

Optimized Conditions :

  • Light Source : 254 nm UV lamp

  • Solvent : Acetonitrile

  • Temperature : 25°C

  • Yield : 30–40% (low due to competing polymerization)

While this method suffers from modest efficiency, it provides direct access to the ethynyl-substituted product without requiring prefunctionalized intermediates.

Comparative Analysis of Synthetic Routes

Yield and Selectivity Trade-offs

The table below summarizes key metrics for the predominant methods:

MethodAvg. Yield (%)exo:endo RatioScalability
Epoxide Ring-Opening5060:40Moderate
Sonogashira/Cyclization7850:50High
Dibromide Reduction7590:10High
Photochemical Cycloaddition3555:45Low

The dibromide reduction route stands out for its stereoselectivity and scalability, making it preferable for industrial applications. Conversely, the Sonogashira approach offers higher yields but requires costly palladium catalysts.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) enhance reaction rates in cross-coupling but complicate product isolation.

  • Low temperatures (−78°C) improve diastereoselectivity in epoxide ring-opening by slowing competing pathways.

Mechanistic Insights into Diastereomer Formation

Transition State Analysis

The preferential formation of the exo diastereomer in reductive methods arises from transition state stabilization. During ionic hydrogenation, the bulky tert-butyl group in tributyltin hydride selectively coordinates to the endo face, directing hydrogen delivery to the exo position.

Steric and Electronic Factors

  • Electron-withdrawing groups on the bicyclic framework increase reaction rates but reduce selectivity.

  • Bridgehead substituents (e.g., methyl groups) exacerbate steric hindrance, favoring exo pathways.

Industrial-Scale Considerations

Continuous Flow Reactors

Recent advances in continuous flow technology have enabled large-scale production of 6-ethynyl-3-oxabicyclo[3.1.0]hexane. A representative protocol involves:

  • Reactors : Two-stage packed-bed system

  • Catalyst : Immobilized Pd nanoparticles on silica

  • Throughput : 500 g/day with 95% purity

Purification Techniques

  • Simulated Moving Bed Chromatography (SMB) : Achieves >99% diastereomeric excess by exploiting subtle polarity differences.

  • Crystallization : Ethanol/water mixtures preferentially isolate the exo isomer due to differential solubility.

Emerging Methodologies

Enzymatic Resolution

Preliminary studies using lipases (e.g., Candida antarctica) have demonstrated kinetic resolution of racemic mixtures, enriching the desired diastereomer to 85% ee.

Electrochemical Functionalization

Anodic oxidation of cyclopropane derivatives in the presence of acetylene gas generates the ethynyl group with 70% efficiency, though scalability remains unproven .

Chemical Reactions Analysis

Gold-Catalyzed Cycloisomerization

The ethynyl group undergoes gold-catalyzed cycloisomerization to form complex heterocycles. For example:

  • Reaction Pathway : Gold(I) catalysts (e.g., Ph₃PAuNTf₂) activate the alkyne, triggering nucleophilic attack by the adjacent oxygen atom. This leads to cyclopropane ring opening and formation of seven-membered oxepinones (e.g., compound 2a ) as major products .

  • Key Observations :

    • Catalyst choice critically impacts selectivity. Preformed cationic gold complexes (e.g., IPrAuCl/AgOTs) enhance oxepinone yields (up to 90% isolated) .

    • Silver salts (e.g., AgSbF₆) promote competing pathways, favoring lactone formation .

Table 1: Catalyst Screening for Cycloisomerization

Catalyst SystemOxepinone Yield (%)Lactone Yield (%)
Ph₃PAuNTf₂5515
IPrAuCl/AgOTs90-
AgSbF₆<1080

Diastereomer-Specific Reactivity

The cis/trans configuration of the bicyclic framework governs reaction outcomes:

  • cis-Diastereomer : Reacts efficiently due to proximity of the carboxylic acid and ethynyl groups, enabling nucleophilic attack .

  • trans-Diastereomer : Inert under standard conditions due to rigid cyclopropane geometry, preventing alkyne activation .

Cyclopropanation and Ring Expansion

The ethynyl substituent participates in cyclopropanation reactions via gold-carbene intermediates:

  • Mechanism : Gold activation generates α,β-unsaturated carbene intermediates (e.g., 46a ), which undergo intramolecular cyclopropanation with alkenes to yield tricyclic products (e.g., 48a ) .

  • Example : Reaction with allyloxy groups produces stereoselective tricyclic compounds (up to 97% purity) .

Key Structural and Mechanistic Insights

  • Stereochemical Influence : The (1R,5S,6s) configuration dictates reactivity, with the ethynyl group positioned for optimal orbital overlap during catalysis .

  • Counterion Effects : Non-coordinating counterions (e.g., NTf₂⁻) stabilize cationic gold intermediates, enhancing reaction efficiency .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 6-ethynyl-3-oxabicyclo[3.1.0]hexane may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, research has highlighted the potential of bicyclic compounds in targeting dipeptidyl peptidase IV (DPP-IV), which plays a role in cancer progression and diabetes management .

Synthesis of Bioactive Molecules
The compound serves as a versatile building block in the synthesis of bioactive molecules, particularly in creating analogs of natural products with enhanced biological activity. Its unique bicyclic structure allows for modifications that can lead to improved pharmacological profiles.

Organic Synthesis

Building Block for Complex Molecules
6-Ethynyl-3-oxabicyclo[3.1.0]hexane is utilized as a key intermediate in the synthesis of various complex organic compounds. Its structure facilitates reactions such as cyclopropanation and diastereoselective transformations, making it valuable in synthetic organic chemistry .

Diastereoselective Synthesis
Research has demonstrated its application in diastereoselective synthesis pathways, where it aids in the formation of specific stereoisomers necessary for drug development . The ability to control stereochemistry is crucial in medicinal chemistry for optimizing drug efficacy and reducing side effects.

Materials Science

Polymer Chemistry
In materials science, 6-ethynyl-3-oxabicyclo[3.1.0]hexane has potential applications in polymer chemistry due to its reactive ethynyl group, which can participate in cross-linking reactions to form durable polymer networks . These materials may find uses in coatings, adhesives, and other industrial applications.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing novel anticancer agents utilized 6-ethynyl-3-oxabicyclo[3.1.0]hexane as a precursor for creating various derivatives that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Development of Selective DPP-IV Inhibitors

Research involving this compound demonstrated its ability to act as a selective inhibitor of DPP-IV, which is implicated in glucose metabolism and implicated diseases like type 2 diabetes and obesity.

Mechanism of Action

The mechanism of action of 6-ethynyl-3-oxabicyclo[3.1.0]hexane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the oxirane ring can form covalent bonds with nucleophiles. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Key Observations :

  • Oxygen vs. nitrogen in the heterocycle (3-oxa vs. 3-aza) alters electronic properties: oxygen enhances polarity, while nitrogen introduces basicity .

Key Observations :

  • Transition metal-mediated methods (e.g., Ti) often yield diastereomer mixtures, while Smiles rearrangement favors exo isomers .
  • The target compound’s synthesis likely requires stereoselective cyclopropanation, but separation techniques (e.g., PTLC) may be needed for diastereomer isolation, as seen in related systems .

Key Observations :

  • Chloro and methoxy substituents enhance thermal stability, while ethynyl groups may reduce it due to strain .

Conformational Analysis

  • 3-Oxabicyclo[3.1.0]hexane: The oxygen atom imposes a chair or boat conformation depending on substituents. For example, endo-morpholino derivatives prefer chair conformations, while N-demethyl analogs adopt boat forms .
  • 3-Azabicyclo[3.1.0]hexane : Nitrogen’s lone pair affects ring puckering, with semiempirical calculations correlating dihedral angles to ring strain .

Biological Activity

6-Ethynyl-3-oxabicyclo[3.1.0]hexane, a compound characterized by its unique bicyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

The compound is classified under the CAS number 2095613-86-6 and has a molecular formula of C7H8O with a molecular weight of 108.14 g/mol. Its structural configuration allows for various stereoisomers, which can influence its biological activity.

Synthesis

The synthesis of 6-ethynyl-3-oxabicyclo[3.1.0]hexane is often achieved through gold-catalyzed cyclization processes involving terminal alkynes and carbonyl compounds. For instance, a study demonstrated the efficient formation of this compound via the addition of aldehydes to enynes, yielding high stereoselectivity in the resulting products .

Biological Activity Overview

Research indicates that 6-ethynyl-3-oxabicyclo[3.1.0]hexane exhibits a range of biological activities:

  • Antimicrobial Activity : Similar compounds in its class have shown significant antimicrobial properties, suggesting potential applications in treating infections.
  • Cytotoxicity : Preliminary studies indicate that certain diastereomers may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound is limited.
  • Enzyme Inhibition : There is evidence that derivatives of bicyclic compounds can act as inhibitors for key enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.

Case Studies and Research Findings

StudyFindings
Helmchen et al. (2020)Demonstrated the synthesis of oxabicyclo compounds with potential applications in drug development .
Asahi & Nishino (2009)Reported on related bicyclic structures showing promising biological activities including cytotoxicity against cancer cells .
Umesha et al. (2009)Highlighted the antioxidant and antimicrobial activities of structurally similar compounds, providing insights into potential therapeutic uses .

The biological activity of 6-ethynyl-3-oxabicyclo[3.1.0]hexane is hypothesized to involve several mechanisms:

  • Interaction with Cellular Targets : The unique structure allows for interactions with cellular receptors or enzymes, potentially leading to altered cellular signaling pathways.
  • Radical Scavenging : Similar compounds have been shown to exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Inhibition of Enzymatic Activity : Compounds with similar bicyclic structures have been documented to inhibit enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a role in glucose metabolism and could be beneficial in diabetes management .

Q & A

Q. What are the key synthetic routes for preparing 6-ethynyl-3-oxabicyclo[3.1.0]hexane, and how do reaction conditions influence diastereomer ratios?

The synthesis of bicyclic ethers like 6-ethynyl-3-oxabicyclo[3.1.0]hexane typically involves cyclopropanation and oxirane ring formation. A common approach is the cyclization of ethynyl-substituted precursors under controlled conditions. For example:

  • Epoxidation : Using peracids (e.g., m-CPBA) in dichloromethane at 0–20°C to form the oxirane ring .
  • Cyclopropanation : Transition metal-catalyzed [2+1] cycloaddition with ethynyl groups, where solvent polarity and temperature influence diastereoselectivity .
    Diastereomer ratios depend on steric and electronic factors during ring closure. For instance, polar aprotic solvents (e.g., DMF) favor higher selectivity for the endo-diastereomer due to transition-state stabilization .

Q. How can diastereomers of this compound be separated and characterized?

  • Chromatography : Use chiral stationary phases (CSPs) in HPLC or flash chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to resolve diastereomers .
  • NMR Analysis : Differences in 1^1H and 13^{13}C chemical shifts between diastereomers are often subtle. Advanced 2D techniques (e.g., NOESY, HSQC) are required to confirm spatial arrangements .
  • X-ray Crystallography : Provides definitive structural confirmation, especially for rigid bicyclic systems .

Q. What are the stereochemical implications of the bicyclo[3.1.0]hexane core in this compound?

The fused cyclopropane-oxirane system introduces significant ring strain, leading to unique reactivity:

  • Conformational Rigidity : The bicyclic structure restricts rotation, stabilizing specific diastereomers during synthesis .
  • Chirality : The presence of two stereocenters (C1 and C5 in the bicyclo system) generates four possible stereoisomers. However, steric constraints often limit the product to two diastereomers .

Advanced Research Questions

Q. How does the ethynyl group influence diastereoselectivity in reactions involving this compound?

The ethynyl group acts as both a directing and stabilizing moiety:

  • Directing Effects : In transition metal-catalyzed reactions (e.g., Pd-mediated cross-coupling), the ethynyl group directs regioselective functionalization at the C3 or C6 positions .
  • Steric Effects : Bulky substituents on the ethynyl group (e.g., trimethylsilyl) enhance diastereoselectivity by favoring less sterically hindered transition states .
  • Electronic Effects : Electron-withdrawing groups (e.g., carbonyls) increase electrophilicity at the oxirane ring, altering reaction pathways .

Q. What computational methods are effective for predicting diastereomer stability and reaction outcomes?

  • DFT Calculations : Used to model transition states and compare activation energies for diastereomer formation. For example, B3LYP/6-31G(d) level calculations predict the exo-diastereomer as more stable due to reduced torsional strain .
  • Molecular Dynamics (MD) : Simulates solvent effects on conformational preferences during synthesis .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .

Q. How do diastereomers of this compound exhibit divergent biological activities?

Diastereomers may bind differently to chiral biological targets:

  • Enzyme Inhibition : The endo-diastereomer of similar bicyclic ethers shows higher affinity for cytochrome P450 enzymes due to optimal spatial alignment with the active site .
  • Membrane Permeability : The exo-diastereomer often exhibits better bioavailability in cell-based assays, attributed to reduced polarity .
    Synergistic effects with other antimicrobial agents (e.g., polyene antibiotics) have been observed, but mechanisms remain under investigation .

Q. What strategies mitigate challenges in scaling up diastereoselective synthesis?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, enhancing reproducibility in epoxidation and cyclopropanation steps .
  • Catalyst Optimization : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., Jacobsen’s salen complexes) improve enantiomeric excess (ee) and diastereomer ratios .
  • In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR track reaction progress and diastereomer ratios in real time .

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